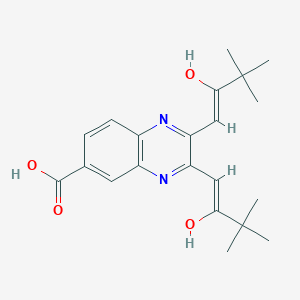

(2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

“(2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a mouthful, but its structure is intriguing. Let’s break it down:

Chemical Formula: CHNO

IUPAC Name: this compound

This compound belongs to the quinoxaline family, characterized by a bicyclic ring system containing nitrogen atoms. Quinoxalines have diverse applications due to their unique structure and reactivity.

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2,3-bis[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]quinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C21H26N2O4/c1-20(2,3)17(24)10-15-16(11-18(25)21(4,5)6)23-14-9-12(19(26)27)7-8-13(14)22-15/h7-11,24-25H,1-6H3,(H,26,27)/b17-10-,18-11- |

InChI Key |

CIXIXEJGAQALRN-IWSCKCOWSA-N |

Isomeric SMILES |

CC(C)(C)/C(=C/C1=NC2=C(C=C(C=C2)C(=O)O)N=C1/C=C(/C(C)(C)C)\O)/O |

Canonical SMILES |

CC(C)(C)C(=CC1=NC2=C(C=C(C=C2)C(=O)O)N=C1C=C(C(C)(C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

Subsequent Carboxylation:

- Industrial synthesis typically involves large-scale reactions using optimized conditions.

- Precursors are commercially available, making the process feasible for production.

Chemical Reactions Analysis

Oxidation: Can undergo oxidation at the alkyl groups.

Reduction: Reduction of the carbonyl groups.

Substitution: Alkyl or aryl substitution at the quinoxaline ring.

Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for carboxylation).

Major Products: Reduced forms, substituted derivatives, and salts.

Scientific Research Applications

Medicine: Investigated as potential antimicrobial agents.

Chemistry: Used as building blocks in organic synthesis.

Biology: Studied for its interactions with enzymes and receptors.

Industry: Limited industrial applications due to complexity.

Mechanism of Action

Targets: Likely interacts with enzymes or receptors due to its structural features.

Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

Unique Features: The bis(3,3-dimethyl-2-oxobutylidene) moiety sets it apart.

Similar Compounds: Other quinoxalines, such as 1,4-dihydroquinoxaline-2,3-dione.

: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations 2013. https://doi.org/10.1039/9781849733069-00001 : Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Comprehensive Heterocyclic Chemistry II: A Review of the Literature 1982–1995 (Vol. 3). Elsevier. : Wang, Y., et al. (2018). “Synthesis and Antimicrobial Activity of Quinoxaline Derivatives.” Molecules, 23(7), 1677. https://doi.org/10.3390/molecules23071677

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.